molecular formula C9H14ClN3O5 B13405615 2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride

2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride

Cat. No.: B13405615
M. Wt: 279.68 g/mol
InChI Key: VPFKNCFDLRVFNJ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benserazide hydrochloride involves the reaction of 2,3,4-trihydroxybenzaldehyde with 2-amino-3-hydroxypropanehydrazide hydrochloride in a solvent such as dimethyl formamide (DMF), dimethylacetamide (DMA), or N-methyl-2-pyrrolidone (NMP). The reaction mixture is then hydrogenated to obtain benserazide hydrochloride .

Industrial Production Methods: Industrial production of benserazide hydrochloride typically follows the same synthetic route but on a larger scale. The process involves the use of large quantities of solvents and reagents, followed by crystallization and purification steps to isolate the final product .

Chemical Reactions Analysis

Types of Reactions: Benserazide hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction typically yields the fully hydrogenated product .

Scientific Research Applications

Benserazide hydrochloride has a wide range of scientific research applications:

Mechanism of Action

Benserazide hydrochloride exerts its effects by inhibiting the enzyme aromatic-L-amino-acid decarboxylase. This inhibition prevents the peripheral conversion of levodopa to dopamine, thereby increasing the amount of levodopa available to cross the blood-brain barrier and be converted to dopamine in the brain. This mechanism helps to alleviate the symptoms of Parkinson’s disease by replenishing the depleted dopamine levels in the central nervous system .

Comparison with Similar Compounds

Uniqueness: Benserazide hydrochloride is unique in its specific use for Parkinson’s disease treatment in combination with levodopa. Unlike carbidopa, benserazide does not cross the blood-brain barrier, which makes it particularly effective in minimizing peripheral side effects while enhancing central dopaminergic activity .

Properties

Molecular Formula

C9H14ClN3O5

Molecular Weight

279.68 g/mol

IUPAC Name

2-amino-2-hydroxy-N'-[(2,3,4-trihydroxyphenyl)methyl]acetohydrazide;hydrochloride

InChI

InChI=1S/C9H13N3O5.ClH/c10-8(16)9(17)12-11-3-4-1-2-5(13)7(15)6(4)14;/h1-2,8,11,13-16H,3,10H2,(H,12,17);1H

InChI Key

VPFKNCFDLRVFNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1CNNC(=O)C(N)O)O)O)O.Cl

Origin of Product

United States

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